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molecular formula C19H18IP B576317 Methyltriphenylphosphonium iodide CAS No. 1560-52-7

Methyltriphenylphosphonium iodide

Cat. No. B576317
M. Wt: 406.2 g/mol
InChI Key: JNMIXMFEVJHFNY-DEQYMQKBSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429681B2

Procedure details

To a dry 500 mL 3-necked round bottom flask equipped with a reflux condenser and magnetic stir bar, was charged sodium hydride (3.0 g, 172.89 mmol). The reaction flask was put under nitrogen, and 35 mL of anhydrous DMSO was added. The reaction mixture was heated to 70-75° C., and stirred at that temperature until the evolution of hydrogen ceased. The reaction mixture was cooled to room temperature and additional 25 mL of DMSO was added. Methyltriphenylphosphonium iodide (46.57 g, 115.26 mmol) was added in portions over a period of 1 h. 25 mL of additional DMSO was added to facilitate easy stirring. After the completion of addition, the reaction mixture was stirred for 20 minutes. 6-methoxytetralone (10.156 g, 57.63 mmol) dissolved in 10 mL of anhydrous DMSO was added to reaction mixture. Then, the reaction mixture was heated to 60-65° C., and stirred at that temperature for 8 h. The reaction mixture was poured into a 500 mL Erlenmeyer flask containing 150 mL of crushed ice and 150 mL of hexanes. The resulting mixture was stirred vigorously for 15 min, and then extracted with hexanes. The combined organic layers were washed DMSO:Water (1:1) and then dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. Purification by flash column chromatography (silica gel 3:97 EtOAc:Hexanes) yielded 9.42 g of 27 as white solid (94%). Rf: 0.71, (30:70, EtOAc:Hexanes).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.57 g
Type
reactant
Reaction Step Four
Quantity
10.156 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Six
[Compound]
Name
hexanes
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Name
Quantity
25 mL
Type
solvent
Reaction Step Eight
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[H][H].[I-].[CH3:6][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:26][O:27][C:28]1[CH:29]=[C:30]2[C:35](=[CH:36][CH:37]=1)[C:34](=O)[CH2:33][CH2:32][CH2:31]2>CS(C)=O>[CH3:26][O:27][C:28]1[CH:29]=[C:30]2[C:35](=[CH:36][CH:37]=1)[C:34](=[CH2:6])[CH2:33][CH2:32][CH2:31]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
46.57 g
Type
reactant
Smiles
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
10.156 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Name
hexanes
Quantity
150 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Eight
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 500 mL 3-necked round bottom flask equipped with a reflux condenser and magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
After the completion of addition
ADDITION
Type
ADDITION
Details
was added to reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was heated to 60-65° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature for 8 h
Duration
8 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a 500 mL Erlenmeyer flask
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred vigorously for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes
WASH
Type
WASH
Details
The combined organic layers were washed DMSO:Water (1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel 3:97 EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 9.42 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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